Cas no 2138093-02-2 (2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde)

2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde
- 2138093-02-2
- EN300-1197318
- 2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
-
- Inchi: 1S/C13H14N2O2/c16-9-11-13(10-4-7-17-8-5-10)14-12-3-1-2-6-15(11)12/h1-3,6,9-10H,4-5,7-8H2
- InChI Key: LPQOWQMHRNGFDE-UHFFFAOYSA-N
- SMILES: O1CCC(C2=C(C=O)N3C=CC=CC3=N2)CC1
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6Ų
- XLogP3: 2
2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197318-1000mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1197318-50mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1197318-250mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1197318-1.0g |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197318-100mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1197318-2500mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 2500mg |
$1931.0 | 2023-10-03 | ||
Enamine | EN300-1197318-500mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1197318-5000mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1197318-10000mg |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2138093-02-2 | 10000mg |
$4236.0 | 2023-10-03 |
2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 2-(oxan-4-yl)imidazo1,2-apyridine-3-carbaldehyde
Introduction to 2-(oxan-4-yl)imidazo[1,2-apyridine-3-carbaldehyde (CAS No. 2138093-02-2)
2-(oxan-4-yl)imidazo[1,2-apyridine-3-carbaldehyde (CAS No. 2138093-02-2) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazo[1,2-apyridine] scaffold, which is a privileged structure known for its broad biological activity and potential therapeutic applications. The presence of an aldehyde functional group at the 3-position of the imidazo[1,2-apyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
The imido[1,2-apyridine moiety is a key pharmacophore that contributes to the compound's binding affinity and interaction with biological targets. This scaffold has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The aldehyde group serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The imidazo[1,2-apyridine scaffold has emerged as a particularly promising class of molecules due to its ability to engage with multiple biological targets. For instance, derivatives of this scaffold have shown promise in the treatment of infectious diseases, cancer, and inflammatory disorders. The aldehyde functionality in CAS No. 2138093-02-2 provides a unique opportunity to explore new synthetic pathways and develop innovative drug candidates.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The imido[1,2-apyridine core can be readily functionalized to create libraries of compounds with diverse biological activities. This flexibility has led to several high-throughput screening campaigns aimed at identifying novel bioactive molecules. The aldehyde group at the 3-position is particularly useful for forming Schiff bases and other covalent linkages, which can enhance drug stability and bioavailability.
Recent studies have highlighted the importance of imido[1,2-apyridine derivatives in modulating enzyme activity. For example, certain analogs have been shown to inhibit kinases and other enzymes involved in signal transduction pathways. These findings have opened up new avenues for treating diseases such as cancer and autoimmune disorders. The aldehyde group in CAS No. 2138093-02-2 allows for further derivatization into more complex structures that can target specific enzymatic pathways with high selectivity.
The synthesis of CAS No. 2138093-02-2 involves multi-step organic transformations that highlight the compound's structural complexity. The introduction of the oxan-4-yl substituent at the nitrogen position of the imidazo[1,2-apyridine core introduces additional conformational flexibility, which can influence binding affinity and pharmacokinetic properties. This structural feature has been exploited in several synthetic strategies aimed at optimizing drug-like properties.
In conclusion,CAS No. 2138093-02-2 represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for drug discovery and medicinal chemistry research. As our understanding of biological targets continues to evolve, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
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